3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate
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Overview
Description
3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate is an organic compound with a complex structure that includes a dibenzylamino group, a hydroxy group, and a phenyl group attached to a butyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dibenzylamine with an appropriate aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This amine is subsequently reacted with an acylating agent, such as acetic anhydride, to form the final acetate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetate group can produce an alcohol.
Scientific Research Applications
3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The hydroxy and phenyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: A simpler compound with similar structural features but lacking the hydroxy and acetate groups.
Phenylbutyl acetate: Lacks the dibenzylamino and hydroxy groups, making it less complex.
2-Hydroxy-4-phenylbutyl acetate: Similar but without the dibenzylamino group.
Uniqueness
3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dibenzylamino group, in particular, allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
871948-95-7 |
---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] acetate |
InChI |
InChI=1S/C26H29NO3/c1-21(28)30-20-26(29)25(17-22-11-5-2-6-12-22)27(18-23-13-7-3-8-14-23)19-24-15-9-4-10-16-24/h2-16,25-26,29H,17-20H2,1H3 |
InChI Key |
CMZNZNSAXHGUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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